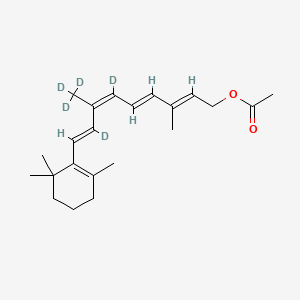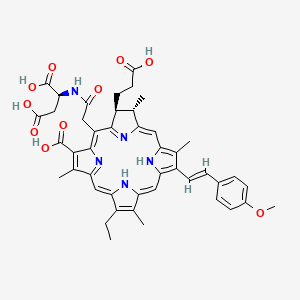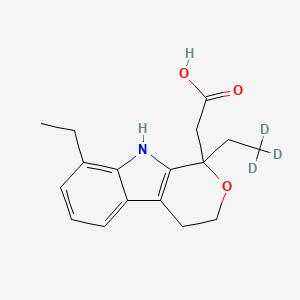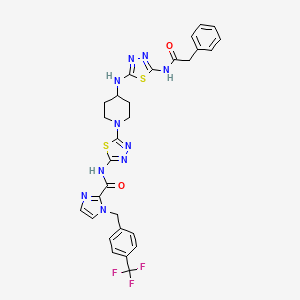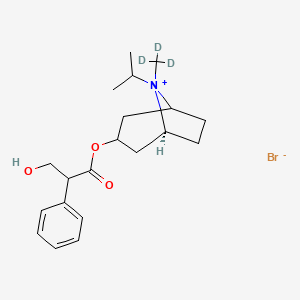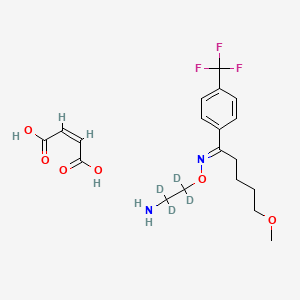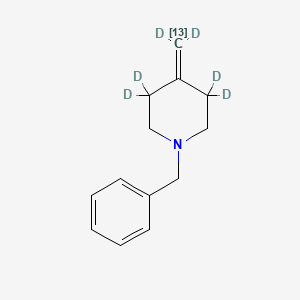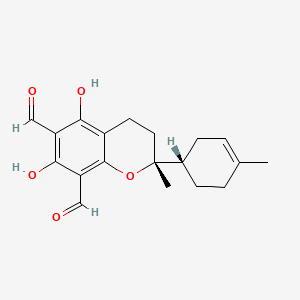
Anticandidal agent-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anticandidal agent-1 is a compound known for its potent antifungal properties, particularly against Candida species. Candida species are opportunistic fungi that can cause infections in immunocompromised individuals. The compound has garnered significant attention due to its effectiveness in combating fungal infections, which are a major concern in both clinical and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anticandidal agent-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of benzimidazole and thiazole pharmacophore groups, which are known for their antifungal activity . The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the consistency and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
Anticandidal agent-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
Anticandidal agent-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying antifungal mechanisms and developing new antifungal agents.
Biology: Investigated for its effects on fungal cell walls and membranes, as well as its interactions with other cellular components.
Medicine: Explored for its potential use in treating fungal infections, particularly in immunocompromised patients.
Industry: Utilized in the development of antifungal coatings and materials to prevent fungal contamination.
Mechanism of Action
The mechanism of action of Anticandidal agent-1 involves disrupting the cell wall and membrane integrity of Candida species. The compound targets key enzymes involved in the biosynthesis of ergosterol, a crucial component of the fungal cell membrane . By inhibiting these enzymes, this compound compromises the structural integrity of the cell membrane, leading to cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
Voriconazole: An azole derivative with a pyrimidine group, widely used as an antifungal agent.
Fluconazole: Another azole antifungal agent, commonly used to treat Candida infections.
Nystatin: A polyene antifungal agent, effective against a broad range of fungal species.
Uniqueness
Anticandidal agent-1 is unique due to its dual pharmacophore structure, combining benzimidazole and thiazole groups . This structural feature enhances its antifungal activity and makes it a promising candidate for further development as a therapeutic agent.
Properties
Molecular Formula |
C19H22O5 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(2R)-5,7-dihydroxy-2-methyl-2-[(1S)-4-methylcyclohex-3-en-1-yl]-3,4-dihydrochromene-6,8-dicarbaldehyde |
InChI |
InChI=1S/C19H22O5/c1-11-3-5-12(6-4-11)19(2)8-7-13-16(22)14(9-20)17(23)15(10-21)18(13)24-19/h3,9-10,12,22-23H,4-8H2,1-2H3/t12-,19-/m1/s1 |
InChI Key |
SEJWGAQEXOTTLH-CWTRNNRKSA-N |
Isomeric SMILES |
CC1=CC[C@H](CC1)[C@]2(CCC3=C(C(=C(C(=C3O2)C=O)O)C=O)O)C |
Canonical SMILES |
CC1=CCC(CC1)C2(CCC3=C(C(=C(C(=C3O2)C=O)O)C=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


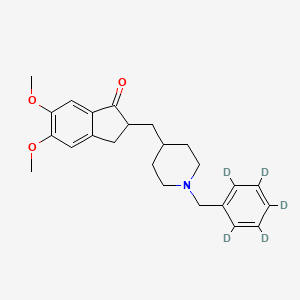
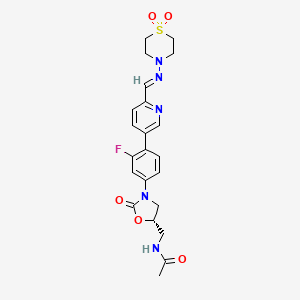
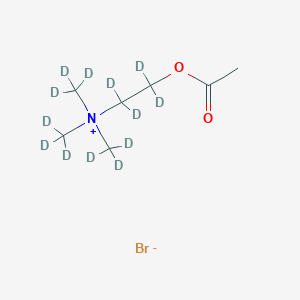
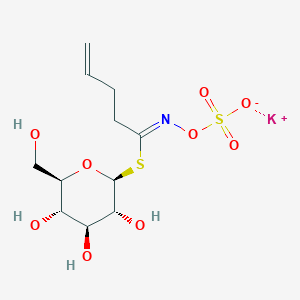
![2-[(1R,4S,8R,10S,13S,16S,28S,34S)-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-28-methyl-2,5,11,14,30,33,36,39-octaoxo-34-pentan-3-yl-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide](/img/structure/B12416503.png)


